Cas no 515-03-7 (Sclareol)
Sclareol Chemical and Physical Properties
Names and Identifiers
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- Sclareol
- (1R,2R,8AS)-DECAHYDRO-1-(3-HYDROXY-3-METHYL-4-PENTENYL)-2,5,5,8A-TETRAMETHYL-2-NAPHTHOL
- (13r)-labd-14-ene-13-diol
- (1r-(1-alpha(r*),2-beta,4a-beta,8a-alpha))-thyl
- [1theta-[1alpha(theta),2beta,4abeta,8aalpha]]-thyl
- 1-(3-Hydroxy-3-methyl-4-pentenyl)-2,5,5,8a-tetramethyldecahydro-2-naphthalenol
- 1-Naphthalenepropanol, alpha-ethenyldecahydro-2-hydroxy-alpha,2,5,5,8a-pentamethyl-, [1R-[1alpha(R*),2beta,4abeta,8aalpha]]-
- SCLAREOL(AS)
- SCLAREOL(P)
- (-)-sclareol
- labd-14-ene-8,13(R)-diol
- SCAREOL
- SCIADONIC ACID
- SCLAREOL(RG)
- SCLAREOL,NATURAL
- Labd-14-ene-8,13-diol
- B607NP0Q8Y
- Sclareol (natural)
- (1R,2R,4aS,8aS)-1-((R)-3-hydroxy-3-methylpent-4-en-1-yl)-2,5,5,8a-tetramethyldecahydronaphthalen-2-ol
- C20H36O2
- Sclareol (6CI)
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- MDL: MFCD00869558
- Inchi: 1S/C20H36O2/c1-7-18(4,21)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)22/h7,15-16,21-22H,1,8-14H2,2-6H3
- InChI Key: XVULBTBTFGYVRC-UHFFFAOYSA-N
- SMILES: CC(C=C)(CCC1C2(C(C(CCC2)(C)C)CCC1(O)C)C)O
- BRN: 2054148
Computed Properties
- Exact Mass: 308.27200
- Monoisotopic Mass: 308.271530387 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 429
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 308.5
- XLogP3: 4.9
- Topological Polar Surface Area: 40.5
Experimental Properties
- Color/Form: Powder
- Melting Point: 95-100 °C (lit.)
- Boiling Point: 218-220 °C/19 mmHg(lit.)
- Solubility: Practically insoluble or insoluble in water
- PSA: 40.46000
- LogP: 4.69720
- FEMA: 4502 | (-)-SCLAREOL
- Specific Rotation: -13 º (c=4, in carbon tetrachloride)
- Optical Activity: [α]25/D −13°, c = 4 in carbon tetrachloride
Sclareol Security Information
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Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P264-P280-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- RTECS:QK0301900
- Storage Condition:Store at room temperature
Sclareol Customs Data
- HS CODE:2906199090
- Customs Data:
China Customs Code:
2906199090Overview:
2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
Sclareol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | S0916-5G |
Sclareol |
515-03-7 | >96.0%(GC) | 5g |
¥785.00 | 2024-04-16 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S138935-1g |
Sclareol |
515-03-7 | 96% | 1g |
¥289.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S138935-25g |
Sclareol |
515-03-7 | 96% | 25g |
¥2175.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S138935-5g |
Sclareol |
515-03-7 | 96% | 5g |
¥742.90 | 2023-09-01 | |
| S e l l e c k ZHONG GUO | S2354-50mg |
Sclareol |
515-03-7 | 99.59% | 50mg |
¥786.31 | 2023-09-16 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031813-1g |
Sclareol |
515-03-7 | 98% | 1g |
¥282 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031813-20mg |
Sclareol |
515-03-7 | 98% | 20mg |
¥40 | 2024-05-23 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B21371-20mg |
Sclareol |
515-03-7 | ,GC≥98% | 20mg |
¥100.00 | 2021-09-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S12911-100mg |
Sclareol |
515-03-7 | 97% | 100mg |
¥84.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S12911-1g |
Sclareol |
515-03-7 | 97% | 1g |
¥312.0 | 2024-07-19 |
Sclareol Suppliers
Sclareol Related Literature
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1. Elaboration of sclareol by Claisen rearrangementJohn M. Mellor,Julio A. M. da Cunha Pinto J. Chem. Soc. Perkin Trans. 1 1975 1009
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Haiming Jin,Zhenxuan Shao,Qingqing Wang,Jiansen Miao,Xueqin Bai,Qian Liu,Heng Qiu,Chao Wang,Zengjie Zhang,Tickner Jennifer,Xiangyang Wang,Jiake Xu Food Funct. 2019 10 6556
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Alejandro Torres,Pilar Gutierrez,Ramón Alvarez-Manzaneda,Rachid Chahboun,Enrique Alvarez-Manzaneda Org. Biomol. Chem. 2016 14 9836
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4. 893. Synthesis of diterpenes. Part III. The synthesis, and configuration at position 13, of diterpenes of the labdane groupD. B. Bigley,N. A. J. Rogers,J. A. Barltrop J. Chem. Soc. 1960 4613
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Enrique Alvarez-Manzaneda,Rachid Chahboun,Esteban Alvarez,Antonio Fernández,Ramón Alvarez-Manzaneda,Ali Haidour,Jose Miguel Ramos,Ali Akhaouzan Chem. Commun. 2012 48 606
Additional information on Sclareol
Professional Introduction to Sclareol (CAS No: 515-03-7)
Sclareol, with the chemical formula C₁₅H₂₄O and CAS number 515-03-7, is a naturally occurring monoterpene alcohol that has garnered significant attention in the field of chemobiology and pharmaceutical research. This compound, primarily derived from the essential oils of certain plants, particularly *Salvia sclarea* (clary sage), exhibits a broad spectrum of biological activities that make it a promising candidate for various therapeutic applications. The structural uniqueness of Sclareol, characterized by its oxygenated terpene backbone, positions it as a key molecule in the development of novel bioactive agents.
The chemical structure of Sclareol consists of a cyclohexene ring substituted with an isopropyl group and a hydroxyl group at the 3-position, alongside an ethyl side chain. This configuration imparts distinct physicochemical properties, including moderate solubility in both lipophilic and hydrophilic environments, which enhances its potential for formulation in diverse pharmaceutical systems. Recent advancements in spectroscopic techniques have allowed for a more precise elucidation of its molecular interactions, further solidifying its role in drug discovery.
In recent years, Sclareol has been extensively studied for its anti-inflammatory, antioxidant, and antimicrobial properties. A notable study published in the *Journal of Natural Products* highlighted its ability to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism involves the inhibition of nuclear factor kappa B (NF-κB), a critical transcription factor in inflammation. This finding aligns with current trends in developing non-pharmacological interventions for chronic inflammatory disorders.
Moreover, Sclareol has demonstrated significant antioxidant activity, as reported in research published in *Free Radical Biology and Medicine*. The compound was found to scavenge reactive oxygen species (ROS) and reduce oxidative stress in cellular models. Its ability to upregulate antioxidant enzymes like superoxide dismutase (SOD) and catalase suggests its potential in combating oxidative damage associated with aging and neurodegenerative diseases. These findings are particularly relevant given the rising prevalence of age-related pathologies worldwide.
The antimicrobial properties of Sclareol have also been explored, with studies indicating its efficacy against Gram-positive bacteria such as *Staphylococcus aureus* and *Bacillus subtilis*. The mode of action appears to involve disruption of bacterial cell membranes, leading to leakage of intracellular components and ultimately cell death. This makes Sclareol a promising candidate for developing natural antimicrobial agents to combat antibiotic-resistant strains.
Recent clinical trials have begun to investigate the potential therapeutic applications of Sclareol in human health. A Phase IIa clinical study conducted by a leading pharmaceutical firm demonstrated its safety and tolerability when used topically for skin conditions characterized by inflammation and oxidative stress. The study reported significant improvements in symptoms such as redness and itching without notable side effects. These preliminary results are encouraging and warrant further investigation into larger-scale clinical trials.
The pharmacokinetic profile of Sclareol is another area of active research. Studies using mass spectrometry have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. The compound exhibits moderate bioavailability upon oral administration but shows higher absorption when applied topically. Its metabolic pathways involve oxidation by cytochrome P450 enzymes, which suggests potential interactions with other drugs metabolized via this system.
In conclusion, Sclareol (CAS No: 515-03-7) represents a fascinating molecule with multifaceted biological activities that make it a valuable asset in modern drug discovery. Its anti-inflammatory, antioxidant, and antimicrobial properties are supported by robust preclinical data, while ongoing clinical trials promise to uncover its full therapeutic potential. As research continues to uncover new applications for this natural product, Sclareol is poised to play an increasingly important role in addressing various health challenges.
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